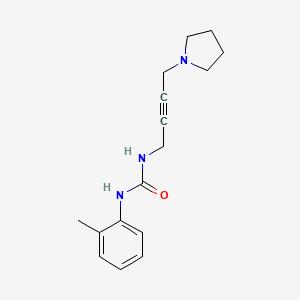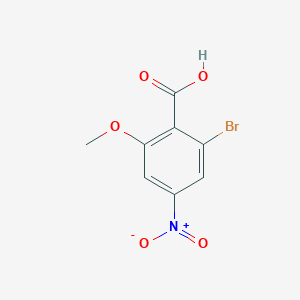
1-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-3-(o-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-3-(o-tolyl)urea, also known as PBuU, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated.
Scientific Research Applications
Hydrogen Bonding and Complexation
- Intramolecular Hydrogen Bonding and Cytosine Complexation : Pyrid-2-yl ureas, which are structurally related to 1-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-3-(o-tolyl)urea, have been studied for their ability to form intramolecular hydrogen bonds and complexation with cytosine. This implies potential applications in molecular recognition and biochemistry (Chien et al., 2004).
Binding and Recognition
- Association with Amino-Naphthyridines and Benzoates : N-(pyridin-2-yl)N'-substituted ureas show significant association with 2-amino-1,8-naphthyridines and benzoates, indicating potential use in selective binding and sensor applications (Ośmiałowski et al., 2013).
Supramolecular Complex Formation
- Supramolecular Complexes with Urea : Research demonstrates the use of related compounds in forming stable supramolecular complexes with urea. This has implications for chemical and biological recognition, potentially useful in drug design and biomolecular interactions (Chetia & Iyer, 2006).
Analytical Chemistry and Sensor Development
- Binding of Carboxylic Acids : Studies involving fluorescent pyrid-2-yl ureas that bind strongly to carboxylic acids have implications for the development of chemical sensors and analytical tools (Jordan et al., 2010).
Organic Synthesis and Chemical Reactions
- Control of Lithiation : The compound's structural analogs have been explored for lithiation control, which is significant in organic synthesis and the development of novel organic compounds (Smith et al., 2013).
Optoelectronics and Material Science
- Nonlinear Optical Properties : Research into similar pyridin-3-yl compounds has revealed notable electro-optic properties, suggesting potential applications in optoelectronic device fabrication and material science (Shkir et al., 2018).
properties
IUPAC Name |
1-(2-methylphenyl)-3-(4-pyrrolidin-1-ylbut-2-ynyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-14-8-2-3-9-15(14)18-16(20)17-10-4-5-11-19-12-6-7-13-19/h2-3,8-9H,6-7,10-13H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMJZUFAKBEWDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC#CCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-3-(o-tolyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide](/img/structure/B2426725.png)
![4-Methyl-2-octyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione](/img/structure/B2426727.png)
![N-[2-Fluoro-5-[[2-(1,4,6-trimethyl-3-oxo-2H-pyrazolo[3,4-b]pyridin-5-yl)acetyl]amino]phenyl]prop-2-enamide](/img/structure/B2426729.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-fluoroacetic acid](/img/structure/B2426730.png)

![N-(2-(2-fluorophenyl)-2-methoxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2426732.png)
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2426733.png)
![N-[[4-(3-methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2426734.png)

![Methyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2426740.png)
![3-amino-N-[2-methoxy-5-(trifluoromethyl)phenyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2426742.png)
![[9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetic acid](/img/structure/B2426744.png)
![3-[(4-chlorobenzyl)sulfonyl]-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole](/img/structure/B2426745.png)